diethyl 5-anilino-1H-pyrazole-3,4-dicarboxylate
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Overview
Description
Diethyl 5-anilino-1H-pyrazole-3,4-dicarboxylate is a chemical compound with the molecular formula C15H17N3O4 and a molecular weight of 303.32 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 5-anilino-1H-pyrazole-3,4-dicarboxylate typically involves the reaction of diethyl 1H-pyrazole-3,4-dicarboxylate with aniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the aniline group replaces one of the ester groups on the pyrazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-anilino-1H-pyrazole-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
Diethyl 5-anilino-1H-pyrazole-3,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of diethyl 5-anilino-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Diethyl 3,5-pyrazole-dicarboxylate: A similar compound with different substitution patterns on the pyrazole ring.
Diethyl 5-(3-chloroanilino)-1H-pyrazole-3,4-dicarboxylate: A derivative with a chloro-substituted aniline group.
Diethyl 5-ethyl-3-methyl-1H-pyrrole-2,4-dicarboxylate: Another related compound with different heterocyclic structure.
Uniqueness
Diethyl 5-anilino-1H-pyrazole-3,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
142115-59-1 |
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Molecular Formula |
C15H17N3O4 |
Molecular Weight |
303.31 g/mol |
IUPAC Name |
diethyl 3-anilino-1H-pyrazole-4,5-dicarboxylate |
InChI |
InChI=1S/C15H17N3O4/c1-3-21-14(19)11-12(15(20)22-4-2)17-18-13(11)16-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H2,16,17,18) |
InChI Key |
INUOGYALSXHYES-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1NC2=CC=CC=C2)C(=O)OCC |
Origin of Product |
United States |
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